molecular formula C12H13NO2 B3023130 3-(7-Methyl-1h-indol-3-yl)propanoic acid CAS No. 33035-77-7

3-(7-Methyl-1h-indol-3-yl)propanoic acid

Cat. No.: B3023130
CAS No.: 33035-77-7
M. Wt: 203.24 g/mol
InChI Key: ITGAJZHXKNHAMK-UHFFFAOYSA-N
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Description

3-(7-Methyl-1h-indol-3-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a propanoic acid chain linked to an indole ring, which is a common structure in many biologically active molecules.

Biochemical Analysis

Biochemical Properties

3-(7-Methyl-1h-indol-3-yl)propanoic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine protease . This compound interacts with various enzymes and proteins, including serine protease, by blocking its activation in response to thymidylate . This interaction is significant as it can influence various cellular processes and pathways. Additionally, this compound has been shown to inhibit DNA synthesis and cell growth, indicating its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to block the interaction between mammalian cells and bladder cancer cells, potentially due to its ability to inhibit serine protease activation . This compound also exhibits toxicity towards both tumor and normal cells, although it is less toxic to normal tissues . The influence of this compound on cell signaling pathways, gene expression, and cellular metabolism is an area of active research, with studies indicating its potential to modify the regulatory domain of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serine protease, inhibiting its activation and thereby blocking the interaction between mammalian cells and cancer cells . This inhibition can lead to changes in gene expression and cellular function, particularly in cancer cells. The compound’s ability to inhibit DNA synthesis further underscores its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. The compound’s ability to inhibit cell growth and DNA synthesis suggests that it may have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and modifying cancer cell activity . At higher doses, it can cause toxicity and adverse effects, including potential carcinogenicity in transgenic animals . Understanding the dosage thresholds and toxic effects is crucial for developing safe and effective therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to indole derivatives. It interacts with enzymes such as serine protease, influencing metabolic flux and metabolite levels . The compound’s role in inhibiting DNA synthesis and cell growth also suggests its involvement in pathways related to cell proliferation and cancer development .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Its accumulation in certain tissues, particularly those affected by cancer, may enhance its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Methyl-1h-indol-3-yl)propanoic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials would include 7-methylindole and a suitable propanoic acid derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(7-Methyl-1h-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various quinonoid structures.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild to moderate temperatures.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-(7-Methyl-1h-indol-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-3-propionic acid: Another indole derivative with a propanoic acid chain.

    7-Methylindole: A simpler indole derivative without the propanoic acid chain.

Uniqueness

3-(7-Methyl-1h-indol-3-yl)propanoic acid is unique due to the presence of both a methyl group on the indole ring and a propanoic acid chain. This combination of functional groups can lead to unique biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

3-(7-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-3-2-4-10-9(5-6-11(14)15)7-13-12(8)10/h2-4,7,13H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGAJZHXKNHAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302799
Record name 3-(7-methyl-1h-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33035-77-7
Record name NSC153679
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153679
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(7-methyl-1h-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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